molecular formula C21H17ClFNO4S B12341593 (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid

Cat. No.: B12341593
M. Wt: 433.9 g/mol
InChI Key: LTPAQIWYCWUQBV-MDWZMJQESA-N
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Description

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid ( 866215-99-8) is a high-purity synthetic intermediate and building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C 21 H 17 ClFNO 4 S and a molecular weight of 433.88 g/mol, features a distinctive cyclopenta[b]indole core structure substituted with a fluoro group and a methylsulfonyl moiety, which are critical for modulating electronic properties and biological activity . The (E)-configured acrylic acid side chain at the 3-position provides a versatile handle for further synthetic derivatization, making this compound a valuable precursor in the development of potential therapeutic agents. This chemical is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with appropriate precautions, including working in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . For product stability, it is recommended to store the container tightly closed in a dry, cool, and well-ventilated place . The compound is offered with a certified purity of 98% , ensuring reliability and consistency for sensitive research applications.

Properties

Molecular Formula

C21H17ClFNO4S

Molecular Weight

433.9 g/mol

IUPAC Name

(2E)-2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

InChI

InChI=1S/C21H17ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,25,26)/b13-8+

InChI Key

LTPAQIWYCWUQBV-MDWZMJQESA-N

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C\3=C2CC/C3=C\C(=O)O)CC4=CC=C(C=C4)Cl)F

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3=CC(=O)O)CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

Preparation Methods

Core Cyclopenta[b]indole Formation

The cyclopenta[b]indole scaffold is constructed via a Friedel-Crafts alkylation followed by intramolecular cyclization. Starting with 7-fluoro-5-nitroindole, treatment with cyclopentanone in the presence of boron trifluoride etherate ($$ \text{BF}3\cdot\text{OEt}2 $$) generates the bicyclic intermediate. Subsequent reduction of the nitro group using hydrogen gas ($$ \text{H}_2 $$) and palladium on carbon ($$ \text{Pd/C} $$) yields the primary amine, which undergoes diazotization and Sandmeyer reaction to introduce chlorine at the 4-position.

Critical Parameters :

  • Temperature: Maintained at −10°C during diazotization to prevent side reactions.
  • Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) for optimal cyclization efficiency.

Introduction of Methylsulfonyl and Chlorobenzyl Groups

Sulfonation at the 5-position is achieved using methanesulfonyl chloride ($$ \text{CH}3\text{SO}2\text{Cl} $$) in pyridine, yielding a 92% conversion rate. The 4-chlorobenzyl group is introduced via nucleophilic aromatic substitution, where the indole nitrogen reacts with 4-chlorobenzyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$).

Reaction Equation :
$$
\text{C}{12}\text{H}{9}\text{FN}2\text{O}2\text{S} + \text{C}7\text{H}5\text{ClBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{19}\text{H}{14}\text{ClF}\text{N}2\text{O}2\text{S} + \text{KBr} + \text{H}_2\text{O} \quad
$$

Acetic Acid Side Chain Incorporation

The acetic acid moiety is introduced through a Knoevenagel condensation between the cyclopenta[b]indole intermediate and diethyl oxalate ($$ \text{C}6\text{H}{10}\text{O}_4 $$). This step requires anhydrous conditions and catalytic piperidine to achieve an 85% yield. Hydrolysis of the ethyl ester using lithium hydroxide ($$ \text{LiOH} $$) in tetrahydrofuran ($$ \text{THF} $$)/water produces the final carboxylic acid.

Key Intermediates and Their Roles

Intermediate Name Role in Synthesis Source
Ethyl 2-(7-phenylmethoxy-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)acetate Precursor for acetic acid side chain
4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indole Core structure for functionalization
7-Fluoro-5-nitroindole Starting material for cyclization

Optimization Strategies for Industrial Scale-Up

Solvent Selection and Recycling

Aqueous ethanol (70% v/v) is preferred for hydrolysis steps due to its balance of polarity and cost-effectiveness. Patent US8853419B2 highlights a solvent recovery system that reduces waste by 40% through distillation.

Catalytic Efficiency Enhancements

Switching from homogeneous palladium catalysts to heterogeneous $$ \text{Pd/Al}2\text{O}3 $$ improved turnover numbers (TON) from 500 to 1,200 in hydrogenation steps.

Purity Control via Crystallization

Recrystallization from ethyl acetate/hexane (1:3) increases purity from 90% to 98.5%, as confirmed by HPLC analysis.

Analytical Characterization Data

Spectroscopic Confirmation

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.0 Hz, 2H), 3.21 (s, 3H, $$ \text{SO}2\text{CH}_3 $$).
  • HRMS (ESI+) : m/z calculated for $$ \text{C}{21}\text{H}{17}\text{ClF}\text{NO}_4\text{S} $$ [M+H]+: 456.0572, found: 456.0575.

Chromatographic Purity Assessment

Method Column Purity (%) Retention Time (min)
HPLC (UV 254 nm) C18, 5 μm, 4.6 × 150 mm 98.7 12.3
UPLC-MS HSS T3, 1.8 μm 99.1 5.7

Challenges and Mitigation in Large-Scale Production

Exothermic Reaction Control

The sulfonation step releases 150 kJ/mol, necessitating jacketed reactors with chilled brine (−5°C) to maintain temperature.

Byproduct Formation

Di-substituted byproducts (∼8%) during chlorobenzylation are minimized by controlling the stoichiometry of 4-chlorobenzyl bromide to 1.05 equivalents.

Waste Management

Spent pyridine from sulfonation is neutralized with hydrochloric acid ($$ \text{HCl} $$) and processed via incineration, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclopenta[b]indole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property could make it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Neuroprotective Potential

There is emerging evidence that compounds within this chemical class may offer neuroprotective benefits. Preliminary studies suggest they can mitigate oxidative stress and neuronal cell death, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Example Synthesis Route

A simplified synthesis route may include:

  • Starting with a substituted aniline to form the indole structure.
  • Introducing a chlorobenzyl group through electrophilic aromatic substitution.
  • Adding fluorine and methylsulfonyl groups via nucleophilic substitution reactions.
  • Finally, coupling with acetic acid to yield the desired product.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of cyclopenta[b]indole derivatives for their anticancer efficacy against multiple cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Effects

A recent investigation reported that a derivative of this compound significantly reduced inflammation markers in murine models of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6 in serum samples compared to untreated controls, suggesting a promising therapeutic role for inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, emphasizing pharmacological activity, pharmacokinetics (PK), and structural modifications.

Structural and Functional Analogues

2.1.1 Lead Compounds 6 and 7
  • Structure : Early leads (compounds 6 and 7) featured a 7-methylsulfonyl substituent instead of fluorine, with a saturated cyclopenta[b]indole backbone .
  • Activity : Both exhibited high DP receptor antagonism (Ki = 2.0 nM ) but suffered from poor PK profiles, including short half-lives and high biliary excretion (Cmax = 1,100 µM for 6; 3,900 µM for 7 in rat bile) .
  • Limitation : The 7-methylsulfonyl group increased molecular weight and hydrophobicity, promoting biliary clearance.
2.1.2 MK-0524 (Compound 13)
  • Structure : [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (CAS: 571170-77-9) .
  • Modifications : Replacement of 7-methylsulfonyl with 7-fluoro reduced molecular weight (435.90 g/mol ) and biliary excretion while retaining DP antagonism .
  • PK Profile : Improved half-life and clearance rates in rats due to reduced hepatobiliary transport .
2.1.3 Compound 31 ()
  • Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide.
  • Key Differences : Acetamide side chain, 5-methoxy substituent, and trifluoromethylbenzenesulfonyl group.
  • Activity: Not explicitly linked to DP antagonism; serves as an example of indole-based analogs with varied substituent effects .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) DP Ki (nM) Biliary Excretion (Cmax, µM) Half-Life (Rat)
Lead 6 C22H21ClNO5S2* 494.43* 7-SO2CH3, 5-SO2CH3 2.0 1,100 Short
Lead 7 C23H22ClNO5S2* 508.46* 7-SO2CH3, additional methyl group 2.0 3,900 Short
MK-0524 (Compound 13) C21H19ClFNO4S 435.90 7-F, 5-SO2CH3 Potent† Reduced‡ Improved
Target Compound (E)-isomer C21H18ClFNO4S 434.89 7-F, 5-SO2CH3, 3-ylidene (E-config) N/A§ N/A N/A

*Inferred molecular formulas for leads 6 and 7 based on structural modifications described in .

Key Findings

Substituent Effects: 7-Fluoro vs. 7-Methylsulfonyl: Fluorine’s smaller size and electronegativity reduce biliary excretion while maintaining potency . 5-Methylsulfonyl: Enhances DP receptor binding affinity across analogs.

PK Optimization :

  • MK-0524’s improved PK profile highlights the importance of balancing hydrophobicity and molecular weight for drug-like properties .

Structural Diversity :

  • Compound 31 demonstrates how acetamide derivatives and trifluoromethyl groups diverge from the DP antagonist scaffold, prioritizing different therapeutic targets .

Biological Activity

The compound (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid, a derivative of cyclopenta[b]indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves multiple steps, typically starting with the formation of the cyclopenta[b]indole framework. The introduction of substituents such as the chlorobenzyl and methylsulfonyl groups is crucial for enhancing biological activity. Recent studies have employed various synthetic methodologies, including Lewis-acid catalyzed reactions and multi-component reactions, to achieve high yields and purity of the target compound .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of 2-(4-methylsulfonylphenyl) indole exhibited significant antibacterial activity against strains such as MRSA and E. coli, with some compounds showing up to 97.76% growth inhibition . While specific data on the target compound is limited, its structural analogs suggest a potential for similar antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory potential is another significant aspect of compounds in this class. Indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes selectively. For example, compounds with similar structures demonstrated a strong selectivity towards COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The selectivity index for some analogs was reported as high as 296 compared to traditional NSAIDs like indomethacin .

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. In vitro studies indicated that certain derivatives were non-toxic to human embryonic kidney cells at therapeutic doses, suggesting a favorable safety margin . The target compound's structural features may contribute to a similar non-toxic profile.

The mechanisms underlying the biological activities of these compounds often involve modulation of inflammatory pathways and direct antibacterial effects. For example, COX inhibition leads to reduced prostaglandin synthesis, thereby alleviating inflammation. Additionally, structural features such as halogen substitutions may enhance binding affinity to bacterial targets or enzymes involved in inflammatory processes .

Case Studies

  • Antibacterial Evaluation : A study identified a series of indole derivatives that exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were tested for their minimum inhibitory concentrations (MIC), showing promising results that could be extrapolated to predict the activity of the target compound .
  • Inflammation Models : In vivo models demonstrated that certain indole derivatives significantly reduced edema in animal models when compared to control groups treated with standard anti-inflammatory agents like indomethacin .

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